2-chloro-N-methyl-5-nitroaniline
Overview
Description
2-chloro-N-methyl-5-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position, a nitro group at the fifth position, and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-5-nitroaniline. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield. The nitration step is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the methylation step may involve the use of dimethyl sulfate as a methylating agent .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-N-methyl-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-chloro-N-methyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-nitroaniline depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects. The chlorine and methyl groups may influence the compound’s lipophilicity and ability to penetrate cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitroaniline: Lacks the N-methyl group, which may affect its reactivity and applications.
2-methyl-5-nitroaniline: Lacks the chlorine atom, which can influence its chemical properties and uses.
2-chloro-4-nitroaniline: Different position of the nitro group, leading to variations in reactivity and applications
Uniqueness
2-chloro-N-methyl-5-nitroaniline is unique due to the presence of both the chlorine and nitro groups on the aromatic ring, along with the N-methyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals, dyes, and agrochemicals .
Properties
IUPAC Name |
2-chloro-N-methyl-5-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAVDUBTKDZPLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395506 | |
Record name | 2-chloro-N-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-60-4 | |
Record name | 2-chloro-N-methyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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